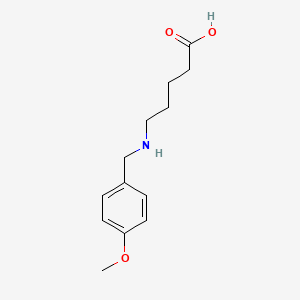![molecular formula C9H14BrNO B11873634 6-(4-Bromobutyl)-4-oxa-5-azaspiro[2.4]hept-5-ene CAS No. 105627-07-4](/img/structure/B11873634.png)
6-(4-Bromobutyl)-4-oxa-5-azaspiro[2.4]hept-5-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Bromobutyl)-4-oxa-5-azaspiro[2.4]hept-5-ene is a spiro compound characterized by a unique bicyclic structure. Spiro compounds are known for their distinctive three-dimensional configurations, which often impart unique chemical and physical properties. This particular compound features a spiro linkage between a five-membered ring containing oxygen and nitrogen atoms and a six-membered ring with a bromobutyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Bromobutyl)-4-oxa-5-azaspiro[2.4]hept-5-ene typically involves the cycloalkylation of cyclopentadiene with 1,2-dibromoethane in the presence of sodium in liquid ammonia . This method allows for the formation of the spiro linkage and the incorporation of the bromobutyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
6-(4-Bromobutyl)-4-oxa-5-azaspiro[2.4]hept-5-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromobutyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation, particularly at the nitrogen and oxygen atoms, leading to the formation of oxides and other derivatives.
Reduction Reactions: Reduction of the compound can result in the formation of amines and alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines.
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, and chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently employed.
Major Products
Substitution: Products include various substituted spiro compounds depending on the nucleophile used.
Oxidation: Oxidized derivatives such as N-oxides and epoxides.
Reduction: Reduced products such as spiro amines and alcohols.
Scientific Research Applications
6-(4-Bromobutyl)-4-oxa-5-azaspiro[2.4]hept-5-ene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex spiro compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting specific biological pathways.
Industry: Utilized in the development of novel materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 6-(4-Bromobutyl)-4-oxa-5-azaspiro[2.4]hept-5-ene involves its interaction with various molecular targets. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity. The bromobutyl group can participate in covalent bonding with nucleophilic sites on proteins, while the spiro linkage imparts rigidity and specificity to the interactions.
Comparison with Similar Compounds
Similar Compounds
- (1RS,3SR)-1-(4-Methylbenzyl)-7-phenyl-5-oxa-6-azaspiro[2.4]hept-6-en-4-one
- Spiro[2.4]hepta-4,6-diene
Uniqueness
6-(4-Bromobutyl)-4-oxa-5-azaspiro[2.4]hept-5-ene is unique due to its bromobutyl substituent, which imparts distinct reactivity and potential biological activity. The presence of both oxygen and nitrogen atoms in the spiro linkage also contributes to its unique chemical properties, differentiating it from other spiro compounds.
Properties
CAS No. |
105627-07-4 |
|---|---|
Molecular Formula |
C9H14BrNO |
Molecular Weight |
232.12 g/mol |
IUPAC Name |
6-(4-bromobutyl)-4-oxa-5-azaspiro[2.4]hept-5-ene |
InChI |
InChI=1S/C9H14BrNO/c10-6-2-1-3-8-7-9(4-5-9)12-11-8/h1-7H2 |
InChI Key |
NULMWYXFVNTJJT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CC(=NO2)CCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Tert-butyl benzo[d]oxazol-7-ylcarbamate](/img/structure/B11873600.png)


![4-Cyclopentyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B11873626.png)

![4-(1H-Imidazo[4,5-c]pyridin-2-yl)-N,N-dimethylaniline](/img/structure/B11873642.png)



